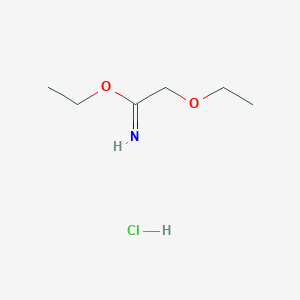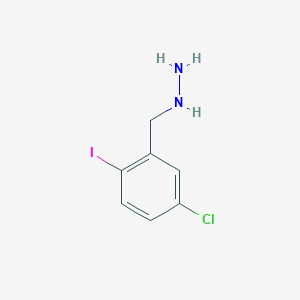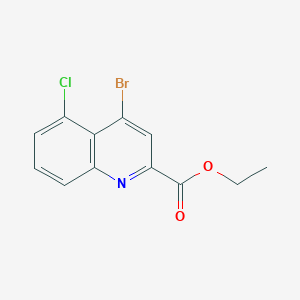
Ethyl 2-ethoxyacetimidate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethoxyacetimidate hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-ethoxyacetimidate hydrochloride typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate to a reactor, cooling it to a temperature between -5°C and 10°C, and then slowly adding sulfonyl chloride. The mixture is then heated to 20-25°C and allowed to react for about 4 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to minimize the generation of waste and reduce production costs .
化学反応の分析
Types of Reactions
Ethyl 2-ethoxyacetimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of ethanol to acetic acid using catalysts such as Au/TiO2.
Reduction: This reaction can be used to convert the compound into its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chloride for the initial synthesis, and various catalysts for oxidation and reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of specific catalysts .
Major Products Formed
The major products formed from these reactions include acetic acid from oxidation, amines from reduction, and various substituted compounds from substitution reactions .
科学的研究の応用
Ethyl 2-ethoxyacetimidate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and other industrial products.
作用機序
The mechanism of action of ethyl 2-ethoxyacetimidate hydrochloride involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate that is converted to acetic acid through a series of catalytic steps involving ethanol and acetaldehyde . The pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.
類似化合物との比較
Ethyl 2-ethoxyacetimidate hydrochloride can be compared with other similar compounds such as:
Ethyl acetimidate hydrochloride: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
Ethyl 2-chloroacetimidate hydrochloride: This compound has a chlorine atom in place of the ethoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it has in various fields of research and industry.
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
ethyl 2-ethoxyethanimidate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-8-5-6(7)9-4-2;/h7H,3-5H2,1-2H3;1H |
InChIキー |
AHUFQALUVKWWMA-UHFFFAOYSA-N |
正規SMILES |
CCOCC(=N)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)








